8-methoxyimidazo[1,2-a]pyridine hydrochloride
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Overview
Description
8-Methoxyimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxyimidazo[1,2-a]pyridine hydrochloride typically involves the condensation of 2-aminopyridine with an appropriate α-bromoacetophenone derivative under microwave irradiation. This method is preferred due to its efficiency and high yield . The reaction is carried out in a solvent-free environment, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are scalable and provide high yields, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Methoxyimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Methoxyimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-methoxyimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also modulates receptor activity, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyrimidine
- 5-Methylimidazo[1,2-a]pyridine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
Uniqueness
8-Methoxyimidazo[1,2-a]pyridine hydrochloride is unique due to the presence of the methoxy group at the 8th position, which enhances its chemical stability and biological activity. This modification distinguishes it from other similar compounds and broadens its range of applications .
Properties
CAS No. |
2648947-91-3 |
---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.6 |
Purity |
95 |
Origin of Product |
United States |
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